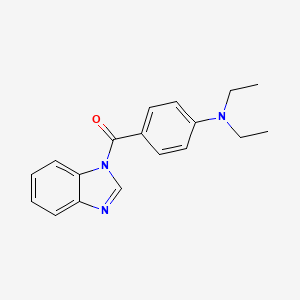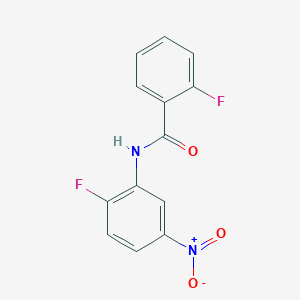![molecular formula C14H13NO B5737132 N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B5737132.png)
N-methyl-[1,1'-biphenyl]-2-carboxamide
Übersicht
Beschreibung
N-methyl-[1,1’-biphenyl]-2-carboxamide is an organic compound that belongs to the class of biphenyl derivatives. Biphenyl compounds are characterized by the presence of two benzene rings connected at the [1,1’] position. These compounds are significant in various fields due to their structural versatility and biological activities.
Wissenschaftliche Forschungsanwendungen
N-methyl-[1,1’-biphenyl]-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Safety and Hazards
Zukünftige Richtungen
Future research directions could involve further investigation into the properties and potential applications of “N-methyl-2-biphenylcarboxamide”. For instance, NMDA receptors, which are targeted by similar compounds, are being studied for their role in neurodegenerative, neurovascular, mental, autoimmune, and neurodevelopmental diseases . Additionally, photodynamic therapy, which uses similar compounds, is being explored for its potential in medical applications .
Wirkmechanismus
Target of Action
The primary target of MLS000063565, also known as N-methyl-2-biphenylcarboxamide, is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a crucial component of the MAP kinase signal transduction pathway, which plays a significant role in cellular processes such as growth, differentiation, and response to inflammation and stress .
Mode of Action
It is known that the compound interacts with mapk14, potentially influencing its activity . This interaction could lead to changes in the phosphorylation state of MAPK14 or its downstream targets, thereby altering cellular responses .
Biochemical Pathways
Given the compound’s target, it is likely to impact the map kinase signaling pathway . This pathway regulates a variety of cellular processes, including cell growth, differentiation, and response to stress. Changes in this pathway could have downstream effects on these processes .
Result of Action
Given its target, the compound could potentially influence cellular growth, differentiation, and stress responses
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
Biochemische Analyse
Biochemical Properties
N-methyl-2-biphenylcarboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in amidation processes, such as carboxylic acid substrates . These interactions often involve the formation of amide bonds, which are crucial in the synthesis of peptides and other bioactive molecules. The compound’s ability to form stable amide bonds makes it a valuable tool in medicinal chemistry for the development of drugs with anticancer, antifungal, and antibacterial properties .
Cellular Effects
N-methyl-2-biphenylcarboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the expression of fibrosis and inflammatory genes in kidney fibroblasts and renal tubular epithelial cells . This inhibition is achieved through the suppression of types I and III collagen, αSMA, and IL-6, which are key markers of fibrosis and inflammation. Additionally, N-methyl-2-biphenylcarboxamide has been found to affect the phosphorylation of Akt, a protein kinase involved in cell survival and metabolism .
Molecular Mechanism
The molecular mechanism of N-methyl-2-biphenylcarboxamide involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s primary mode of action is through the formation of stable amide bonds with carboxylic acid substrates, which can lead to the inhibition of enzyme activity . This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cell function. Additionally, N-methyl-2-biphenylcarboxamide has been shown to inhibit the phosphorylation of Akt, which plays a crucial role in cell signaling pathways related to survival and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2-biphenylcarboxamide have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-methyl-2-biphenylcarboxamide remains stable under various conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound may lead to changes in its efficacy and potential degradation products, which could impact its overall effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of N-methyl-2-biphenylcarboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as the inhibition of fibrosis and inflammation in kidney models . At higher doses, there may be potential toxic or adverse effects, including disruptions in cellular metabolism and gene expression . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any harmful side effects.
Metabolic Pathways
N-methyl-2-biphenylcarboxamide is involved in various metabolic pathways, including those related to the metabolism of nicotinamide and its derivatives . The compound interacts with enzymes such as nicotinamide N-methyltransferase, which catalyzes the methylation of nicotinamide to produce N1-methylnicotinamide . This metabolic pathway is essential for the regulation of multiple metabolic processes in tissues such as the liver and adipose tissue. Additionally, N-methyl-2-biphenylcarboxamide may influence the levels of metabolites and metabolic flux within these pathways .
Transport and Distribution
The transport and distribution of N-methyl-2-biphenylcarboxamide within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to associate strongly with organic species in different environments, which can affect its localization and accumulation . Understanding the transport mechanisms and distribution patterns of N-methyl-2-biphenylcarboxamide is crucial for determining its bioavailability and effectiveness in biochemical applications.
Subcellular Localization
N-methyl-2-biphenylcarboxamide exhibits specific subcellular localization patterns that can influence its activity and function. The compound’s localization is often directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-[1,1’-biphenyl]-2-carboxamide typically involves the functionalization of biphenyl derivatives. One common method is the amide formation reaction, where a biphenyl carboxylic acid derivative reacts with a methylamine source under suitable conditions. For instance, the reaction can be carried out using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of biphenyl derivatives, including N-methyl-[1,1’-biphenyl]-2-carboxamide, often employs scalable synthetic methodologies. These methods include catalytic coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst. This method is favored for its efficiency and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the biphenyl ring can be functionalized with different substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylbiphenyl: Another biphenyl derivative with a methyl group at the 4-position.
Biphenyl: The parent compound with two benzene rings connected at the [1,1’] position.
Phenylbenzene: A simpler biphenyl derivative without additional functional groups.
Uniqueness
N-methyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
N-methyl-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-15-14(16)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERSZVOVPLBEHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-Propan-2-ylbenzoyl)carbamothioylamino]benzamide](/img/structure/B5737054.png)


![1-[(2-fluorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5737072.png)
![Ethyl 1-[(3,5-dimethoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5737074.png)
![methyl 4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5737076.png)
![(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)(3-PYRIDYL)METHANONE](/img/structure/B5737084.png)
![4-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5737086.png)

![ethyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5737103.png)



![1-(2,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5737136.png)
